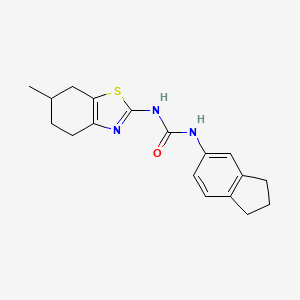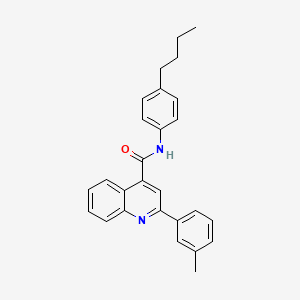![molecular formula C12H12N2O2S2 B4773024 1,4-THIAZINAN-4-YL[5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE](/img/structure/B4773024.png)
1,4-THIAZINAN-4-YL[5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE
Übersicht
Beschreibung
1,4-THIAZINAN-4-YL[5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-THIAZINAN-4-YL[5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazine Ring: The thiazine ring can be synthesized through the cyclization of appropriate precursors containing sulfur and nitrogen atoms.
Introduction of the Isoxazole Ring: The isoxazole ring is introduced via a cycloaddition reaction involving a nitrile oxide and an alkene or alkyne.
Coupling of the Thiazine and Isoxazole Rings: The final step involves coupling the thiazine and isoxazole rings through a suitable linker, such as a methanone group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-THIAZINAN-4-YL[5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1,4-THIAZINAN-4-YL[5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of 1,4-THIAZINAN-4-YL[5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Thiazinan-4-yl(2-thienyl)methanone: A similar compound with a thiazine and thiophene ring but lacking the isoxazole moiety.
4-(1H-Indol-4-yl)piperazino(2-thienyl)methanone: Another related compound with an indole and piperazine ring system.
Uniqueness
1,4-THIAZINAN-4-YL[5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE is unique due to the presence of both thiazine and isoxazole rings, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
thiomorpholin-4-yl-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c15-12(14-3-6-17-7-4-14)9-8-10(16-13-9)11-2-1-5-18-11/h1-2,5,8H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQQVPVKVULLLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=NOC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile](/img/structure/B4772942.png)

![2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4772948.png)
![2-(4-bromo-2-chlorophenoxy)-2-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide](/img/structure/B4772969.png)
![N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B4772971.png)
![1-[4-(2-CHLOROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE](/img/structure/B4772977.png)

![3-ethyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4772995.png)
![N-[6-oxo-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]isonicotinamide](/img/structure/B4773000.png)
![2-[1-(3-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4773006.png)
![2-({3-[(2-thienylmethyl)amino]propyl}amino)ethanol dihydrochloride](/img/structure/B4773011.png)
![N-(3-methylphenyl)-N'-[2-(2-thienyl)ethyl]urea](/img/structure/B4773012.png)
![2-[(3-chloro-4-fluorophenoxy)acetyl]-N-(3,5-dimethylphenyl)hydrazinecarboxamide](/img/structure/B4773016.png)
![4-[2-(4-Nitrophenyl)-3-phenylquinoxalin-6-yl]oxyaniline](/img/structure/B4773028.png)
